Dapagliflozin-Propanediol
Übersicht
Beschreibung
Dapagliflozin propylene glycol is a compound that consists of dapagliflozin compounded with (S)-propylene glycol and hydrate in a (1:1:1) ratio . Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus . This compound helps improve glycemic control by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine .
Wirkmechanismus
Target of Action
Dapagliflozin propanediol primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein almost exclusively expressed on proximal renal tubule . It is responsible for the majority of the reabsorption of filtered glucose from the renal tubules .
Mode of Action
Dapagliflozin propanediol acts as an inhibitor of SGLT2 . By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Dapagliflozin also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
Dapagliflozin influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . By inhibiting glucose reabsorption in the kidneys, dapagliflozin promotes glucuresis, leading to a decrease in blood glucose levels .
Pharmacokinetics
Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . The drug undergoes metabolism predominantly in the liver and kidneys to form the major metabolite, dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .
Result of Action
The primary result of dapagliflozin’s action is an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors .
Action Environment
The action of dapagliflozin is influenced by the patient’s renal function, with plasma exposure increasing with decreasing kidney function . Environmental risk assessment data suggests that the use of dapagliflozin presents an insignificant risk to the environment . Dapagliflozin is water soluble and is hydrolytically stable in the aquatic environment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dapagliflozin propanediol in lab experiments is its ability to specifically target SGLT2, which is a key player in glucose metabolism. However, one limitation is that SGLT2 inhibitors have been associated with an increased risk of genitourinary infections and lower limb amputations in clinical trials, which should be taken into consideration when using Dapagliflozin propanediol in lab experiments.
Zukünftige Richtungen
Future research on Dapagliflozin propanediol should focus on fully understanding its mechanism of action, including its effects on glucose metabolism and its impact on other metabolic pathways. Additionally, research on the use of Dapagliflozin propanediol in combination with other diabetes treatments should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Dapagliflozin propanediol for the treatment of other metabolic disorders such as obesity and metabolic syndrome should be further explored.
In conclusion, Dapagliflozin propanediol is a compound that belongs to a class of drugs known as SGLT2 inhibitors, which are used for the treatment of type 2 diabetes. Its ability to inhibit the SGLT2 enzyme and decrease blood glucose levels make it a promising treatment for diabetes. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other diabetes treatments. Additionally, research on its potential use for the treatment of other metabolic disorders should also be conducted.
Wissenschaftliche Forschungsanwendungen
Dapagliflozin-Propylenglykol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Synthese und Charakterisierung von SGLT2-Hemmern zu untersuchen . In Biologie und Medizin wird es hauptsächlich verwendet, um seine Auswirkungen auf den Glukosestoffwechsel und seine potenziellen Vorteile für Patienten mit Typ-2-Diabetes mellitus zu untersuchen . Darüber hinaus wurde es auf seine kardioprotektiven und renoprotektiven Eigenschaften untersucht, was es zu einer wertvollen Verbindung für die Forschung im Bereich der Herz-Kreislauf- und Nierenerkrankungen macht . In der pharmazeutischen Industrie wird Dapagliflozin-Propylenglykol verwendet, um Formulierungen für die orale Verabreichung zu entwickeln, wie z. B. feste Lipid-Nanopartikel, um die Bioverfügbarkeit und die therapeutische Wirksamkeit des Arzneimittels zu verbessern .
Wirkmechanismus
Dapagliflozin-Propylenglykol entfaltet seine Wirkung durch Hemmung des Natrium-Glucose-Cotransporters 2 (SGLT2) in den proximalen Nierentubuli . Diese Hemmung reduziert die Reabsorption des gefilterten Glukose aus dem Tubuluslumen, was zu einer erhöhten Glukose-Ausscheidung im Urin (Glucurie) führt . Durch die Senkung des Glukosespiegels unabhängig von der Insulinwirkung hilft Dapagliflozin, die Blutzuckerkontrolle bei Patienten mit Typ-2-Diabetes mellitus zu verbessern . Darüber hinaus reduziert die Verbindung die Natrium-Reabsorption und erhöht die Abgabe von Natrium an den distalen Tubulus, was verschiedene physiologische Funktionen beeinflussen kann, einschließlich der Senkung der Vor- und Nachlast des Herzens und der Herunterregulierung der sympathischen Aktivität .
Biochemische Analyse
Biochemical Properties
Dapagliflozin propanediol interacts with the SGLT2 protein in the kidneys . It selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys . This interaction is crucial for the drug’s antihyperglycemic activity . In addition to influencing glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway), dapagliflozin significantly affects the levels of various proteins and metabolites .
Cellular Effects
Dapagliflozin propanediol has significant effects on various types of cells and cellular processes. It helps the kidneys to remove excess glucose or sugar, which is passed out through urine . This medication can also slow down the progression of kidney failure .
Molecular Mechanism
Dapagliflozin propanediol exerts its effects at the molecular level by inhibiting the SGLT2 protein . This inhibition reduces glucose reabsorption in the proximal tubule of the nephron and causes glycosuria . The drug’s mechanism of action is insulin-independent, which means it does not stimulate pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dapagliflozin propanediol change over time. For example, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Dosage Effects in Animal Models
In animal models, the effects of dapagliflozin propanediol vary with different dosages. For instance, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Metabolic Pathways
Dapagliflozin propanediol is involved in the glucose metabolism pathway . It influences glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway) and significantly affects the levels of various proteins and metabolites .
Transport and Distribution
Dapagliflozin propanediol is predominantly metabolized in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 . It is not appreciably cleared by renal excretion, with less than 2% of the dose being recovered in urine as the parent compound .
Subcellular Localization
Dapagliflozin propanediol is a transmembrane protein almost exclusively expressed on the proximal renal tubule . This localization is crucial for its role in inhibiting glucose reabsorption in the kidneys .
Vorbereitungsmethoden
The preparation of dapagliflozin propylene glycol involves several synthetic routes and reaction conditions. One method includes placing dapagliflozin in an ester solvent or a mixed solvent of an ester solvent and other solvents to form a solution. The solution is then saturated by cooling or by adding a poor solvent, followed by the addition of a seed crystal, stirring to precipitate a solid, and filtering the solid. The solid is then converted to the desired crystal form by solvent removal . Industrial production methods often involve mixing dapagliflozin propylene glycol with bulking agents, binders, disintegrants, glidants, anti-adherents, and lubricants to form stock granulation, which is then used to fill capsules or form tablets .
Analyse Chemischer Reaktionen
Dapagliflozin-Propylenglykol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Aryl-Lithium, Methansulfonsäure und Trimethylsilyl (TMS)-Schutz . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Glucosidderivate und acetylierte Verbindungen . Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen teilzunehmen, die ihre Glycosid- und Arylgruppen verändern, was zur Bildung verschiedener Derivate mit potentiellen therapeutischen Anwendungen führt .
Vergleich Mit ähnlichen Verbindungen
Dapagliflozin-Propylenglykol ist unter den SGLT2-Hemmern einzigartig aufgrund seiner spezifischen Formulierung mit (S)-Propylenglykol und Hydrat . Ähnliche Verbindungen sind Canagliflozin, Empagliflozin und Ipragliflozin, die ebenfalls zur Klasse der SGLT2-Hemmer gehören . Obwohl all diese Verbindungen den gemeinsamen Mechanismus der Hemmung von SGLT2 zur Förderung der Glukose-Ausscheidung teilen, zeichnet sich Dapagliflozin-Propylenglykol durch seine spezifische Formulierung aus, die seine Stabilität und pharmazeutischen Eigenschaften verbessert . Diese Formulierung hilft, Probleme im Zusammenhang mit der schlechten Festkörperstabilität und der hohen Hygroskopie von Dapagliflozin zu überwinden, was sie zu einer wertvollen Option für die therapeutische Anwendung macht .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.